
Technical Monograph: 4-(2-
Chloropropyl)morpholine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Compound of Interest

Compound Name:
4-(2-Chloropropyl)morpholine

hydrochloride

CAS No.: 100859-99-2

Cat. No.: B590877 Get Quote

Structure, Reactivity, and Handling of β-Chloroamine Intermediates

Executive Summary
4-(2-Chloropropyl)morpholine hydrochloride (CAS: 100859-99-2 / Free base related CAS:

5365-03-7) is a potent alkylating agent belonging to the class of β-chloroamines. Structurally, it

consists of a morpholine ring attached to a propyl chain with a chlorine atom at the β-position

relative to the nitrogen.

In drug development, this compound serves as a critical intermediate for introducing the

morpholinopropyl moiety into pharmacophores (e.g., neuroleptics, analgesics). However, its

utility is inextricably linked to its high reactivity. Under physiological or basic conditions, it

spontaneously cyclizes to form a highly electrophilic aziridinium (ethyleneimmonium) ion. This

intermediate drives its alkylating capability but also presents significant isomeric stability

challenges and safety hazards (vesicant activity).

This guide details the structural dynamics, synthesis protocols, and mandatory safety controls

for this compound.

Structural Characterization & Physicochemical
Properties[1][2][3]
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The hydrochloride salt is the preferred storage form due to the instability of the free base. The

protonated nitrogen prevents the lone pair from initiating premature cyclization.

Table 1: Chemical Identity & Physical Constants[1][4]
Property Data

IUPAC Name 4-(2-Chloropropyl)morpholine hydrochloride

Common Synonyms
1-Chloro-2-morpholinopropane HCl; β-

Chloropropylmorpholine HCl

Molecular Formula C₇H₁₄ClNO[1] · HCl (C₇H₁₅Cl₂NO)

Molecular Weight 200.11 g/mol

Chirality

Contains 1 chiral center at C2 of the propyl

chain. Commercial preparations are typically

racemic.

Physical State White to off-white hygroscopic crystalline solid

Solubility
Highly soluble in water, methanol, ethanol;

Insoluble in diethyl ether, hexane.

pKa (Calc) ~6.5 - 7.0 (Morpholine nitrogen)

Stability
Stable as dry HCl salt. Rapidly degrades in

aqueous solution at pH > 7 via hydrolysis.

Mechanistic Reactivity: The Aziridinium Singularity
For researchers, understanding the aziridinium ion intermediate is non-negotiable. This species

is responsible for the compound's "nitrogen mustard" behavior.

The Isomerization Challenge
When the free base is generated (in situ or during synthesis), the nitrogen lone pair attacks the

β-carbon, displacing the chloride. This forms a bicyclic quaternary ammonium structure (the

aziridinium ion).

Subsequent nucleophilic attack (by a drug scaffold or chloride ion) can occur at two positions:
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Attack at C2 (Retention): Regenerates the 2-chloropropyl structure.

Attack at C1 (Rearrangement): Yields the isomeric 1-chloro-2-propyl derivative.

This "neighboring group participation" means that reactions often yield a mixture of isomers

unless steric factors strongly favor one pathway.

Diagram 1: Aziridinium-Mediated Reactivity &
Isomerization
This diagram illustrates the formation of the electrophilic intermediate and the potential for

isomeric rearrangement.
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Caption: The nitrogen lone pair displaces chloride to form the strained aziridinium ring. Re-

opening this ring determines the regiochemistry of the final product.

Synthesis & Quality Control Protocol
The standard synthesis involves chlorinating 1-morpholino-2-propanol. The use of thionyl

chloride (SOCl₂) is preferred over HCl gas to drive the reaction to completion, though

temperature control is critical to prevent degradation.

Reagents[2][5]
Precursor: 1-Morpholino-2-propanol (CAS: 2155-30-8)

Chlorinating Agent: Thionyl Chloride (SOCl₂)

Solvent: Toluene or Dichloromethane (DCM) - Anhydrous
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Catalyst: DMF (Catalytic amount, optional)

Step-by-Step Methodology
Preparation: Charge a 3-neck round bottom flask with 1-morpholino-2-propanol (1.0 eq) and

anhydrous Toluene (10 volumes). Purge with N₂.

Chlorination (Exothermic): Cool the solution to 0–5°C. Add SOCl₂ (1.2 eq) dropwise. Critical:

Do not allow temperature to exceed 10°C during addition to minimize side reactions.

Reaction: Once addition is complete, warm to reflux (approx. 110°C for toluene) for 2–4

hours.

Checkpoint: Monitor off-gassing of SO₂ and HCl. Reaction is complete when gas evolution

ceases.

Isolation: Cool to room temperature. The hydrochloride salt may precipitate spontaneously.

If solid forms: Filter under N₂, wash with cold toluene, then hexane.

If oil forms: Evaporate solvent in vacuo. Recrystallize the residue from

Isopropanol/Ethanol.

Validation: Check melting point (Lit: ~180–185°C dec) and ¹H-NMR.

Diagram 2: Synthesis Workflow
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Caption: Optimized workflow for the conversion of alcohol precursor to chloride salt using

thionyl chloride.

Applications in Drug Design
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4-(2-Chloropropyl)morpholine is primarily used as an alkylation module. It grafts the morpholine

ring onto amine or hydroxyl groups of a scaffold.

Neuroleptics & Analgesics: Used in the synthesis of Moramide intermediates and related

opioid analogs.

DNA Cross-linking Research: Due to its bifunctional potential (if the morpholine ring is

opened or modified), it is used to study alkylation mechanisms in biological systems.

Agrochemicals: Synthesis of morpholine-based fungicides.

Field Insight: When using this reagent for N-alkylation of secondary amines, add the reagent

slowly to the amine base. If the amine is too basic, it will simply deprotonate the HCl salt,

forming the aziridinium ion immediately. If the target nucleophile is weak, the aziridinium ion

may hydrolyze with trace water instead of reacting with the target.

Safety & Handling (Crucial)
Hazard Classification:

Acute Toxicity: Oral/Dermal (Category 3/4).[2]

Skin Corrosion: Category 1B (Causes severe burns).[2]

Vesicant Activity: Similar to nitrogen mustards.

Decontamination Protocol
Standard soap and water are insufficient for active spills due to the lipophilic nature and

reactivity.

Personal Protective Equipment (PPE): Double nitrile gloves, face shield, and Tyvek suit

required.

Spill Neutralization:

Do not just wipe up. Cover the spill with a mixture of sodium thiosulfate (10% aq) and

sodium bicarbonate.
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Mechanism:[2] Thiosulfate acts as a "soft" nucleophile, rapidly opening the aziridinium ring

to form a non-toxic thiosulfate ester, preventing it from alkylating biological tissue.

Disposal: Collect waste in a container marked "Alkylating Agents."
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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